5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride

Purity specification Vendor qualification Organic synthesis

Regioisomeric impurities in benzoyl chloride intermediates can compromise SAR studies and scale-up reproducibility. 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride (CAS 1160260-32-1) provides a defined 2,4-dichloro substitution pattern that ensures consistent reactivity and selectivity in acylation reactions. • Unique 2,4-dichlorobenzyl ether motif: Avoids unpredictable side reactions observed with 2,6- or 3,4-dichloro analogs. • Requires refrigerated storage (2-8°C) for long-term stability, unlike ambient-stable regioisomers that may degrade. • Available at NLT 98% purity to minimize byproducts in biological assays.

Molecular Formula C14H8BrCl3O2
Molecular Weight 394.5 g/mol
CAS No. 1160260-32-1
Cat. No. B1372426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride
CAS1160260-32-1
Molecular FormulaC14H8BrCl3O2
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)C(=O)Cl
InChIInChI=1S/C14H8BrCl3O2/c15-9-2-4-13(11(5-9)14(18)19)20-7-8-1-3-10(16)6-12(8)17/h1-6H,7H2
InChIKeyLZFBYQHZGSGRRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride: Core Identity & Procurement


5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride (CAS 1160260-32-1) is a polyhalogenated benzoyl chloride featuring a 2,4-dichlorobenzyl ether moiety and a bromine atom at the 5-position of the benzoyl ring . With a molecular formula C₁₄H₈BrCl₃O₂ and molecular weight 394.5 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, where its acyl chloride group enables efficient acylation of nucleophiles [1]. The unique combination of bromine and dichlorobenzyl groups provides distinct electronic and steric characteristics that are exploited in the construction of bioactive molecules.

5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride: Generic Substitution Risks


Substituting 5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride with regioisomers such as the 2,6-dichloro (CAS 1160251-03-5) or 3,4-dichloro (CAS 1160251-33-1) analogs can lead to unpredictable differences in reaction rates, selectivity, and final compound purity . The 2,4-dichloro substitution pattern imparts a specific spatial arrangement of chlorine atoms that influences the compound's steric bulk and electronic distribution near the reactive acyl chloride center [1]. Furthermore, vendor specifications reveal that the 2,4-dichloro isomer demands refrigerated storage (2–8°C) to maintain stability, whereas its 2,6-dichloro counterpart is stable under ambient cool, dry conditions . These disparities underscore that generic interchangeability cannot be assumed without risking compromised synthetic performance and reproducibility.

5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride: Differentiation Evidence


Purity Advantage over 2,6-Dichloro Regioisomer

The target compound is commercially available at a minimum purity of 98% (NLT 98%) from MolCore , whereas the closely related 5-bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride (CAS 1160251-03-5) is typically offered at 95% purity by multiple suppliers including AKSci . This 3-percentage-point difference in purity specification translates to a lower maximum impurity burden (2% vs. 5%) for the 2,4-dichloro isomer, which can be critical in multi-step syntheses where impurities may interfere with subsequent reactions or purification.

Purity specification Vendor qualification Organic synthesis

Thermal Stability Difference vs. 2,6-Dichloro Analogue

According to Sigma-Aldrich, the target compound must be stored at 2–8°C . In contrast, the 2,6-dichloro regioisomer (CAS 1160251-03-5) from AKSci is specified for long-term storage at ambient temperature in a cool, dry place . This differential storage requirement suggests that the 2,4-dichloro isomer possesses inherently lower thermal stability or higher sensitivity to moisture, which could lead to degradation in non-refrigerated conditions, potentially affecting reactivity and yield in time-sensitive reactions.

Storage stability Thermal sensitivity Shelf-life

Equivalent Lipophilicity, Distinct Steric/Electronic Profile

Both the target 2,4-dichloro isomer and its 2,6-dichloro counterpart exhibit identical computed XLogP3 values of 5.8 [1][2]. While similar lipophilicity suggests comparable membrane permeability potential, the distinct chlorine substitution pattern on the benzyl ring is known to differentially affect steric congestion around the ether linkage and electronic polarization of the adjacent aromatic system, which can influence reaction kinetics in nucleophilic acyl substitutions and cross-coupling reactions. However, precise quantitative kinetic data comparing these regioisomers is not currently reported in the open literature.

Lipophilicity XLogP Structure-activity relationship

5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride: Optimal Applications


Late-Stage Functionalization in Drug Discovery

When synthesizing complex drug candidates requiring ultimate purity, the availability of 5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride at NLT 98% purity minimizes the risk of side products that could compromise biological assay results, making it the preferred choice over its 95%-pure regioisomeric counterparts.

Temperature-Controlled Synthesis and Intermediate Storage

For reaction sequences that demand precise temperature control and where the acyl chloride intermediate must be stored for extended periods, the refrigerated storage requirement (2–8°C) ensures chemical integrity , whereas ambient-stable analogs may degrade more rapidly, leading to lower yields.

QSAR and Medicinal Chemistry Optimization

Despite identical computed lipophilicity (XLogP3 = 5.8) to the 2,6-dichloro isomer [1], medicinal chemists can exploit the subtle steric and electronic differences imparted by the 2,4-dichloro motif to fine-tune target binding interactions, providing a pathway to differentiate SAR without altering overall hydrophobicity.

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